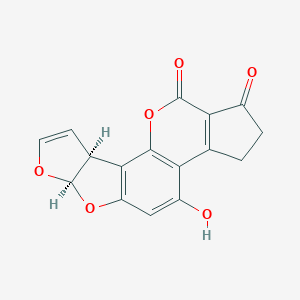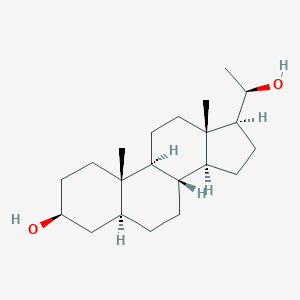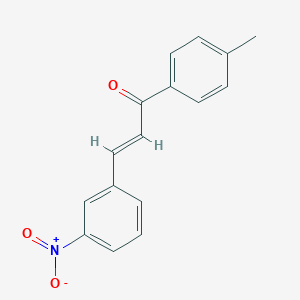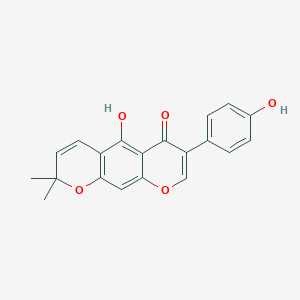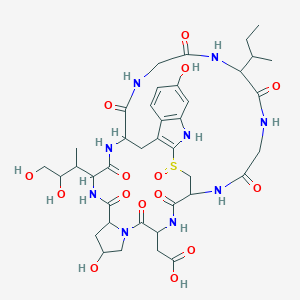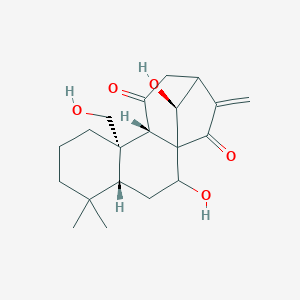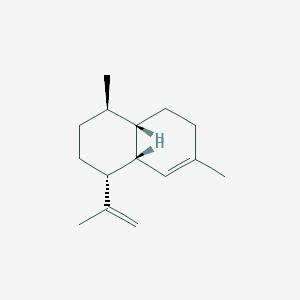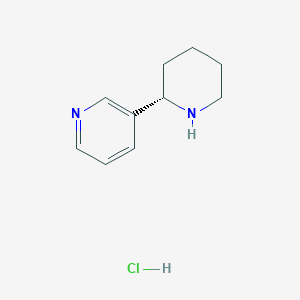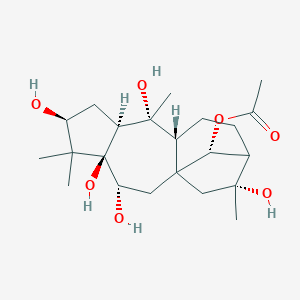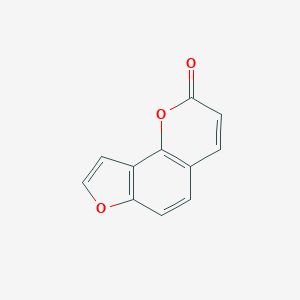
Artemisinic acid
Overview
Description
Artemisinic acid is a sesquiterpene lactone derived from the plant Artemisia annua, commonly known as sweet wormwood. This compound is a precursor to artemisinin, a potent antimalarial agent. This compound has garnered significant attention due to its potential in the semi-synthesis of artemisinin and its derivatives, which are crucial in the treatment of malaria and other diseases .
Mechanism of Action
Artemisinic acid, also known as Artemisic acid, is a sesquiterpene isolated from the traditional herb Artemisia annua L. It has a variety of pharmacological activities .
Target of Action
This compound and its derivatives exhibit multi-target, multi-pathway, and bidirectional regulation, thereby promoting the synergistic effects of each target . It has been shown to have therapeutic effects on diseases like malaria, cancer, immune disorders, and inflammatory diseases .
Mode of Action
The endoperoxide moiety of artemisinin reacts with the iron in cancer cells to produce reactive oxygen species (ROS) including superoxide and hydroxyl radicals which elicit cellular destruction . It also inhibits adipocyte formation and differentiation by suppressing the master regulators C/EBPs and PPAR γ and related molecules .
Biochemical Pathways
The biosynthetic pathway of artemisinin has been completely elucidated. Many regulatory factors, mediating diverse plant hormone or environmental signaling routes, have been identified to get involved in the regulation of artemisinin biosynthesis and glandular trichome formation . The building blocks, isopentyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized from the mevalonate (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways .
Pharmacokinetics
The pharmacokinetics studies of artemisinin and its derivatives have demonstrated fast absorption, wide distribution, fast excretion, and low in vivo concentration . The primary biologically active metabolite involved in the antimalarial activities of artemisinin and its derivatives is dihydroartemisinin (DHA) .
Result of Action
This compound has been shown to have a variety of pharmacological activities, such as antimalarial activity, anti-tumor activity, antipyretic effect, antibacterial activity, allelopathy effect, and anti-adipogenesis effect . It also attenuates osteoclast formation and titanium particle-induced osteolysis via inhibition of RANKL-induced ROS accumulation and MAPK and NF-κB signaling pathways .
Action Environment
The production of this compound in microorganisms and further semi-synthesis to artemisinin is a feasible complementary strategy that would help reduce artemisinin cost in the future . The key genes encoding for enzymes regulating the biosynthesis of artemisnic acid in planta are fully understood to enable metabolic engineering of the pathway .
Biochemical Analysis
Biochemical Properties
Artemisinic acid interacts with various enzymes, proteins, and other biomolecules. The endoperoxide moiety of this compound reacts with the iron in cancer cells to produce reactive oxygen species (ROS) including superoxide and hydroxyl radicals, which elicit cellular destruction . It also has significant binding affinity for the monolignol, coniferyl alcohol .
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. For instance, it inhibits RANKL-stimulated osteoclast formation and function . It also suppresses intracellular reactive oxygen species levels by activating the antioxidant response via nuclear factor erythroid-2-related factor 2 (Nrf2) pathway upregulation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the mitogen-activated kinases (MAPK) and nuclear factor-κB (NF-κB) pathways, as well as the transcription and expression of NFATc1 and c-Fos . It also reacts with the iron in cancer cells to produce ROS, which elicit cellular destruction .
Metabolic Pathways
This compound is involved in the biosynthesis pathway of artemisinin. The pathway can be divided into two main sections: the upstream pathway that produces amorpha-4,11-diene from FPP and the downstream pathway that converts amorpha-4,11-diene into this compound .
Subcellular Localization
One study suggests that a class III peroxidase from Artemisia annua, which may be involved in artemisinin metabolism, is peroxisomal .
Preparation Methods
Synthetic Routes and Reaction Conditions
Artemisinic acid can be synthesized through various methods. One common approach involves the use of genetically engineered yeast (Saccharomyces cerevisiae) to produce this compound.
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from Artemisia annua. The plant material is harvested, dried, and subjected to solvent extraction to isolate this compound. Advances in synthetic biology have also enabled the production of this compound in microorganisms, which can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Artemisinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for converting this compound into artemisinin and its derivatives.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper salts.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major product formed from the oxidation of this compound is artemisinin. Other derivatives, such as dihydrothis compound, can be obtained through reduction reactions .
Scientific Research Applications
Artemisinic acid has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of artemisinin and its derivatives, which are used in various chemical studies.
Biology: this compound is studied for its role in the biosynthesis of artemisinin and its potential as a bioactive compound.
Medicine: Beyond its use in malaria treatment, this compound and its derivatives are being investigated for their potential in treating cancer, hepatitis B, and other diseases.
Industry: The compound is used in the production of antimalarial drugs and other pharmaceuticals
Comparison with Similar Compounds
Artemisinic acid is unique due to its role as a precursor to artemisinin. Similar compounds include:
Artemisinin: The active antimalarial agent derived from this compound.
Dihydrothis compound: A reduced form of this compound, also used in the synthesis of artemisinin.
Artemisinic aldehyde: An intermediate in the biosynthesis of artemisinin.
This compound stands out due to its ease of production in engineered microorganisms and its pivotal role in the semi-synthesis of artemisinin, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10,12-14H,3-7H2,1-2H3,(H,16,17)/t10-,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQMEXSCSAIXGB-SAXRGWBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80286-58-4 | |
| Record name | Artemisinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80286-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Artemisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080286584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ARTEMISINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53N99527G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of artemisinic acid in artemisinin biosynthesis?
A1: this compound is considered a crucial precursor in the biosynthetic pathway of artemisinin. Research suggests that dihydrothis compound, derived from this compound, is a late-stage precursor to artemisinin. [] This conversion involves a series of enzymatic and non-enzymatic reactions, including oxidation and cyclization steps. [, ]
Q2: How is this compound produced commercially?
A2: While this compound can be extracted from Artemisia annua plants, its low natural abundance poses a challenge for commercial production. A breakthrough came with the development of engineered yeast strains capable of producing this compound via fermentation. [, ] This approach, coupled with chemical conversion methods, offers a promising alternative for a sustainable and cost-effective artemisinin supply. []
Q3: Can this compound production in Artemisia annua be influenced by environmental factors?
A3: Yes, environmental factors significantly impact this compound levels in Artemisia annua. Studies have shown that nutrient deficiency, particularly potassium deficiency, can increase this compound concentration in the leaves. [] Additionally, geographical location and soil type play a crucial role in shaping the chemical profile of the plant, influencing the relative abundance of this compound and other related compounds. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H22O2, and its molecular weight is 234.34 g/mol. [, ]
Q5: Can the structure of this compound be modified to alter its biological activity?
A6: Yes, structural modifications of this compound can influence its biological activity. For instance, researchers have synthesized this compound-derived glycoconjugates and evaluated their anticancer activity. [] These modifications demonstrate the potential for developing novel derivatives with enhanced therapeutic properties. []
Q6: What are the challenges associated with the chemical conversion of this compound to artemisinin?
A6: Converting this compound to artemisinin requires constructing a complex molecule with high yield and scalability. Traditional methods were often inefficient and expensive. Recent research focuses on continuous-flow synthesis, utilizing photochemical transformations and multi-injection reactor platforms to improve the efficiency and cost-effectiveness of the conversion process. [, ]
Q7: Does this compound possess antimalarial activity?
A7: While this compound exhibits some antimalarial activity, it is significantly less potent than artemisinin. [] Research suggests that this compound itself might not be the primary active compound against malaria parasites. Instead, its importance lies in being a precursor to more potent derivatives like artemisinin. []
Q8: What other biological activities have been reported for this compound?
A8: Besides its role in artemisinin biosynthesis, this compound demonstrates a range of pharmacological activities. Studies have shown its potential as an anti-tumor agent, inhibiting the growth of breast cancer cells and angiogenesis. [, ] Furthermore, this compound exhibits anti-inflammatory properties, attenuating symptoms of chronic urticaria in mice models and inhibiting mast cell degranulation. []
Q9: What are the implications of using plant cell cultures for this compound biotransformation?
A9: Utilizing plant cell cultures for this compound biotransformation offers a controllable and sustainable approach for producing novel derivatives. Researchers have successfully used cell suspension cultures of various plant species, like Catharanthus roseus, Cephalotaxus fortunei, and Averrhoa carambola, to biotransform this compound into diverse compounds with potential medicinal properties. [, , ] This approach opens avenues for exploring the enzymatic capabilities of different plant species and discovering new bioactive compounds.
Q10: What are the future directions for research on this compound?
A10: Future research on this compound can focus on:
- Optimizing the production of this compound in engineered yeast and exploring alternative microbial platforms for increased yield and cost-effectiveness. [, ]
- Developing efficient and sustainable chemical conversion methods to synthesize artemisinin and other valuable derivatives from this compound. []
- Investigating the detailed molecular mechanisms underlying the diverse biological activities of this compound, including its anti-tumor, anti-inflammatory, and potential antimicrobial properties. []
- Exploring the potential of this compound as a chiral synthon for developing novel pharmaceutical compounds with improved efficacy and safety profiles. []
- Investigating the impact of environmental factors and agricultural practices on the yield and quality of this compound in Artemisia annua for optimizing its cultivation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


